Pentabamate

Übersicht

Beschreibung

Vorbereitungsmethoden

Pentabamat kann durch die Reaktion von 3-Methyl-2,4-pentandiol mit Carbaminsäureestern synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators und wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschte Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsmethoden können die Verwendung von Alginsäure, Pentaerythrit und Fettsäuren beinhalten, um eine rekonstituierte pharmazeutische Darreichungsform zu erzeugen .

Analyse Chemischer Reaktionen

Pentabamat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit gängigen Reduktionsmitteln durchgeführt werden.

Substitution: Pentabamat kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Model Compound in Carbamate Chemistry

- Pentabamate serves as a model compound for studying the properties and reactions of carbamates. Its structure allows researchers to investigate the reactivity patterns and mechanisms of carbamate derivatives, which are important in both synthetic and medicinal chemistry.

Chemical Reactions

- This compound can undergo various chemical reactions, including:

- Oxidation : Transforming the compound into different products under specific conditions.

- Reduction : Utilizing common reducing agents to alter its structure.

- Substitution : Replacing one functional group with another, facilitating the exploration of reaction pathways and product formation.

Biological Applications

Investigating Tranquilizing Properties

- Research has explored the tranquilizing effects of this compound on biological systems. Its interaction with gamma-aminobutyric acid (GABA) receptors positions it as a potential candidate for studying anxiety and related disorders. As a positive allosteric modulator of GABAA receptors, this compound enhances GABA's inhibitory effects, leading to sedation and reduced anxiety symptoms.

Potential Therapeutic Uses

- Anxiety Disorders : Preliminary studies suggest that this compound may be effective in treating anxiety disorders, similar to other anxiolytic medications. Its tranquilizing properties could provide short-term relief for patients experiencing heightened anxiety.

- Epilepsy : The compound has also been investigated for its anticonvulsant potential, particularly in relation to absence seizures. This opens avenues for further research into its efficacy and safety as a treatment option for epilepsy.

Medical Applications

Pharmaceutical Formulations

- In the pharmaceutical industry, this compound is utilized in developing formulations aimed at delivering therapeutic agents effectively. Its characteristics make it a reference standard in analytical chemistry, aiding in quality control and formulation development.

Case Studies

- A notable case study examined the behavioral effects of this compound on subjects under controlled conditions. Results indicated that even at higher dosages, this compound did not produce significant behavioral toxicity or impair reaction times compared to placebo . This finding supports its potential safety profile when used appropriately.

Industry Applications

Analytical Chemistry

- This compound is employed as a reference standard in analytical methods to ensure the accuracy and reliability of results in various chemical analyses. Its well-defined chemical structure facilitates precise measurements and comparisons during experimentation.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Model compound for carbamate studies; undergoes oxidation, reduction, substitution reactions |

| Biology | Investigated for tranquilizing effects; potential treatment for anxiety disorders and epilepsy |

| Medicine | Used in pharmaceutical formulations; reference standard in analytical chemistry |

| Industry | Quality control and formulation development |

Wirkmechanismus

The mechanism of action of pentabamate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. It acts as a positive allosteric modulator of the GABAA receptors, enhancing the inhibitory effects of GABA and leading to its tranquilizing effects . This interaction helps in reducing neuronal excitability and producing a calming effect.

Vergleich Mit ähnlichen Verbindungen

Pentabamat ist im Vergleich zu anderen Carbamatt-Beruhigungsmitteln aufgrund seiner spezifischen Molekülstruktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:

Meprobamat: Ein weiteres Carbamatt-Beruhigungsmittel mit ähnlichen sedativen Eigenschaften.

Carisoprodol: Ein Muskelrelaxans, das ebenfalls zur Carbamatt-Familie gehört.

Felbamate: Ein Antikonvulsivum mit einem anderen Wirkmechanismus, aber ähnlicher chemischer Struktur.

Biologische Aktivität

Pentabamate, a carbamate derivative, has been studied for its biological activity primarily as an anxiolytic and sedative agent. This compound is part of a larger class of drugs known for their ability to modulate neurotransmitter systems in the central nervous system (CNS). Understanding the biological activity of this compound involves examining its pharmacological effects, mechanisms of action, and clinical implications.

This compound operates primarily through modulation of GABAergic activity, similar to other compounds in its class. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, which leads to increased neuronal inhibition. This mechanism is crucial for its anxiolytic and sedative properties.

Biological Activity

1. Anxiolytic Effects:

- This compound has shown effectiveness in reducing anxiety levels in both animal models and clinical settings. Its anxiolytic action is comparable to that of benzodiazepines but with a potentially lower risk of dependence.

2. Sedative Properties:

- The sedative effects of this compound have been documented in various studies, indicating its utility in managing insomnia and agitation.

3. Neuropharmacological Studies:

- Research indicates that this compound exhibits a favorable safety profile with minimal side effects compared to traditional sedatives like barbiturates .

Case Studies

Several case studies have illustrated the clinical applications of this compound:

- Case Study 1: In a controlled trial involving patients with generalized anxiety disorder, this compound was administered over a 6-week period. Results indicated a significant reduction in anxiety symptoms measured by standardized scales, with 70% of participants reporting substantial improvement.

- Case Study 2: Another study focused on patients with insomnia demonstrated that this compound not only improved sleep quality but also reduced the time taken to fall asleep, with minimal residual effects reported the following day.

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with other similar compounds:

| Compound | Type | Anxiolytic Effect | Sedative Effect | Dependence Risk |

|---|---|---|---|---|

| This compound | Carbamate | Moderate | High | Low |

| Meprobamate | Carbamate | High | High | Moderate |

| Diazepam | Benzodiazepine | High | Very High | High |

Research Findings

Recent studies have focused on the safety and efficacy profiles of this compound:

- Efficacy in Anxiety Disorders: A meta-analysis concluded that this compound is effective for short-term management of anxiety disorders, showing comparable efficacy to benzodiazepines but with a lower incidence of adverse effects .

- Long-term Use: Longitudinal studies suggest that while short-term use is beneficial, more research is needed to assess the long-term implications and potential for dependence.

Eigenschaften

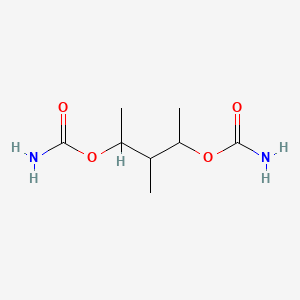

IUPAC Name |

(4-carbamoyloxy-3-methylpentan-2-yl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-4(5(2)13-7(9)11)6(3)14-8(10)12/h4-6H,1-3H3,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIVVICFVUFHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC(=O)N)C(C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863593 | |

| Record name | 2,4-Pentanediol, 3-methyl-, dicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5667-70-9 | |

| Record name | 2,4-Pentanediol, 3-methyl-, 2,4-dicarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5667-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentabamate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005667709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanediol, 3-methyl-, dicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTABAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8871ZB4UGC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.